2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE
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Overview
Description
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a tert-butylamino group attached to the carbonyl carbon of the phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of phenyl acetate with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Phenyl Acetate+Tert-Butyl Isocyanate→2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenyl acetate oxides.
Reduction: Formation of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ALCOHOL.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylcarbonylamino)phenylboronic acid
- 2-(tert-Butoxycarbonylamino)phenylboronic acid
Uniqueness
2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[2-(tert-butylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H17NO3/c1-9(15)17-11-8-6-5-7-10(11)12(16)14-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
InChI Key |
ZPMMTXKXKHIKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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